molecular formula C21H12BrNO5 B4993276 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B4993276
M. Wt: 438.2 g/mol
InChI Key: YXCGWPAXJLHGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It was first synthesized by Boehringer Ingelheim Pharmaceuticals in 2007 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid functions as a competitive inhibitor of G9a and GLP histone methyltransferases, which are responsible for the methylation of lysine 9 on histone H3. This methylation plays a critical role in gene expression and chromatin structure. By inhibiting the activity of these enzymes, this compound can alter the epigenetic landscape of cells and modulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of stem cell differentiation, and the reduction of viral replication. It has also been shown to modulate the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is its specificity for G9a and GLP histone methyltransferases, which allows for targeted modulation of gene expression. However, its relatively low potency and solubility can limit its effectiveness in certain experimental settings. Additionally, its potential off-target effects and toxicity must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective inhibitors of G9a and GLP histone methyltransferases. Additionally, the therapeutic potential of this compound in various diseases, such as cancer and neurological disorders, warrants further investigation. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on gene expression and cellular processes will be critical for its continued development as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the condensation of 4-bromophenol with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 5-nitroisophthalic acid to form this compound. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells, induce differentiation of stem cells, and reduce the replication of certain viruses.

properties

IUPAC Name

2-[4-(4-bromophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO5/c22-13-2-6-15(7-3-13)28-16-8-4-14(5-9-16)23-19(24)17-10-1-12(21(26)27)11-18(17)20(23)25/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGWPAXJLHGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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